
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The crystal structure of a similar compound has been reported . The compound is monoclinic, with a specific set of atomic coordinates and displacement parameters .科学的研究の応用
Antimicrobial and Phytotoxic Screening
Pyrazolines, including derivatives related to the compound , have been synthesized and subjected to antimicrobial and phytotoxic assays. These compounds, such as those studied by (Mumtaz et al., 2015), show significant antimicrobial activities, suggesting potential applications in controlling microbial infections.
Molecular Interaction Studies
The molecular interactions of similar compounds have been studied, for instance, in cannabinoid receptor research. Such studies provide insights into the steric binding interactions of these compounds, as explored by (Shim et al., 2002). This information is valuable for the development of receptor-targeted therapies.
Antibacterial and Antifungal Agents
Some derivatives have been found to exhibit good antibacterial and antifungal activities, comparable to standard drugs like ciprofloxacin and fluconazole. This is exemplified in the work of (Kumar et al., 2012). Their effectiveness against various pathogens indicates their potential as antimicrobial agents.
Corrosion Inhibition
Pyrazole derivatives have been investigated for their role in corrosion inhibition, particularly on mild steel in acidic environments. The study by (Yadav et al., 2015) demonstrated that these compounds can effectively protect metals against corrosion, suggesting their application in industrial maintenance.
Structural and Thermal Analysis
Research has been conducted on the crystal structure, thermal properties, and theoretical calculations of related compounds. For example, (Karthik et al., 2021) explored these aspects to understand the stability and behavior of such compounds under different conditions.
Enzyme Inhibitory Activity
Studies like that of (Cetin et al., 2021) have investigated the enzyme inhibitory activities of pyrazole derivatives. This research is crucial in developing new drugs targeting specific enzymes related to diseases.
Anticancer and Antimicrobial Agents
Compounds in this category have also been evaluated for their potential as anticancer and antimicrobial agents. The work by (Katariya et al., 2021) highlights the promising bioactivity of these compounds, opening avenues for new therapeutic agents.
Biological Activity Studies
The biological activities of N-phenylpyrazolyl aryl methanones derivatives, including herbicidal and insecticidal activities, have been studied by (Wang et al., 2015). Such research is essential for developing new agrochemicals.
特性
IUPAC Name |
[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c1-22-10-8-14(21-22)12-5-4-9-23(11-12)16(24)13-6-2-3-7-15(13)25-17(18,19)20/h2-3,6-8,10,12H,4-5,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMOROLUBUELOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(4,5-dichloroimidazol-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2983914.png)
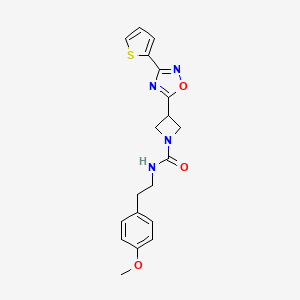
![Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/no-structure.png)
![5-(allylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2983921.png)
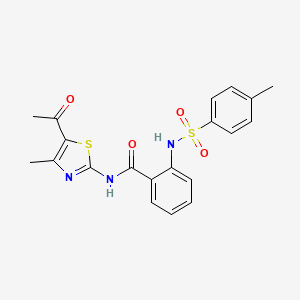
![1-(4-Methoxyphenyl)-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]thiourea](/img/structure/B2983926.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2983927.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983928.png)
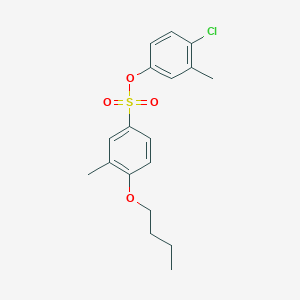
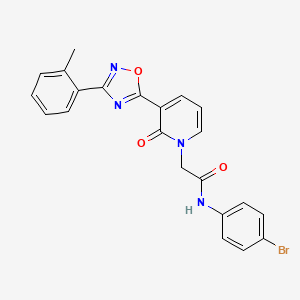
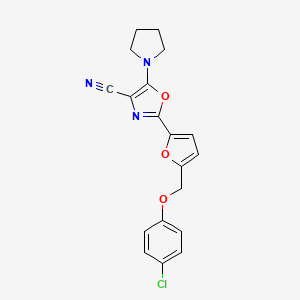
![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-prop-2-enylacetamide](/img/structure/B2983934.png)
![6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2983935.png)
![1-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2983936.png)
